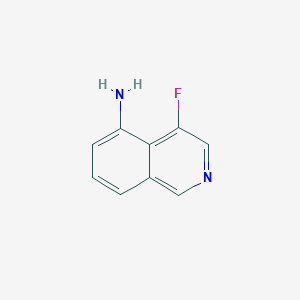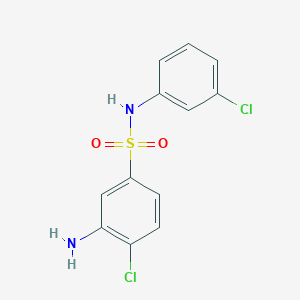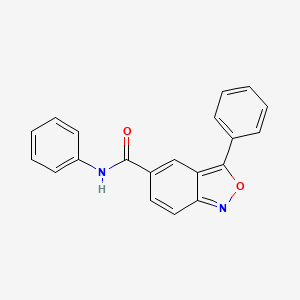
4-Fluoroisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroisoquinolin-5-amine is a versatile chemical compound with the molecular formula C₉H₇FN₂ It is a fluorinated derivative of isoquinoline, which is a nitrogen-containing heterocyclic aromatic compound
Applications De Recherche Scientifique
4-Fluoroisoquinolin-5-amine is utilized in several scientific research areas:
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-5-amine typically involves the reduction of 4-fluoro-5-nitroisoquinoline. The process can be carried out using hydrogen chloride and tin(II) chloride in water at 0°C, followed by heating under reflux conditions for 12 hours. The resulting product is then treated with sodium hydroxide in water to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction and purification techniques as described above, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoroisoquinoline-5-sulfonyl halide or its salts.
Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Sulfuric anhydride and halogenating reagents are commonly used.
Reduction: Hydrogen chloride and tin(II) chloride are used for the reduction of the nitro group.
Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.
Major Products:
Oxidation: 4-Fluoroisoquinoline-5-sulfonyl halide.
Reduction: this compound itself.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Mécanisme D'action
like other fluorinated compounds, it is believed to interact with molecular targets through its fluorine atom, which can influence the compound’s electronic properties and binding affinity to biological targets . The pathways involved may include interactions with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-Fluoroisoquinoline
- 4-Fluoroisoquinolin-8-amine
- 1-Chloro-4-fluoroisoquinolin-5-amine
- 1-Chloro-4-fluoroisoquinoline
Comparison: 4-Fluoroisoquinolin-5-amine is unique due to the presence of both a fluorine atom and an amino group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For instance, the amino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets, which is not observed in compounds lacking this functional group.
Propriétés
IUPAC Name |
4-fluoroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUBMVBAMAKLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)





![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
